12-Oahsa

Overview

Description

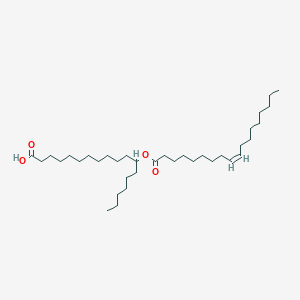

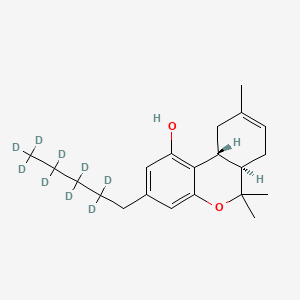

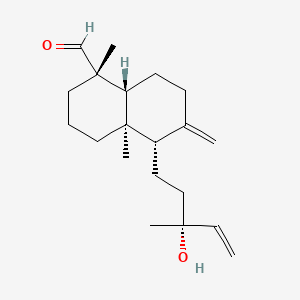

12-Oleoyl Hydroxy Stearic Acid (12-OAHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) family. These compounds are endogenous lipids known for their anti-inflammatory properties. 12-Oleoyl Hydroxy Stearic Acid is specifically found in olive oil and has been studied for its potential to mitigate obesity-induced inflammation and improve glucose homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-Oleoyl Hydroxy Stearic Acid typically involves the esterification of oleic acid with hydroxy stearic acid. This reaction can be catalyzed by various agents, including enzymes or chemical catalysts, under controlled temperature and pH conditions. The reaction is usually carried out in an organic solvent to facilitate the esterification process .

Industrial Production Methods

Industrial production of 12-Oleoyl Hydroxy Stearic Acid involves the extraction of oleic acid and hydroxy stearic acid from natural sources, such as olive oil. The extracted acids are then subjected to esterification under optimized conditions to produce 12-Oleoyl Hydroxy Stearic Acid in large quantities. Advanced techniques like liquid chromatography and mass spectrometry are used to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

12-Oleoyl Hydroxy Stearic Acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in reduced forms of the compound.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out under acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is usually performed under anhydrous conditions.

Substitution: Common reagents include halogens and alkylating agents. .

Major Products Formed

Oxidation: Oxidized derivatives of 12-Oleoyl Hydroxy Stearic Acid.

Reduction: Reduced forms of 12-Oleoyl Hydroxy Stearic Acid.

Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

12-Oleoyl Hydroxy Stearic Acid has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the properties and reactions of FAHFAs.

Biology: Investigated for its role in cellular signaling and metabolic regulation.

Medicine: Studied for its potential therapeutic effects in treating obesity, diabetes, and inflammation-related diseases.

Industry: Used in the formulation of nutritional supplements and functional foods due to its health benefits .

Mechanism of Action

12-Oleoyl Hydroxy Stearic Acid exerts its effects through several molecular targets and pathways:

Anti-inflammatory Action: It inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, reducing the expression of pro-inflammatory cytokines.

Glucose Homeostasis: It improves glucose homeostasis by enhancing insulin sensitivity and reducing inflammation in adipose tissue.

Cellular Signaling: It modulates various cellular signaling pathways involved in metabolism and inflammation

Comparison with Similar Compounds

12-Oleoyl Hydroxy Stearic Acid is unique among FAHFAs due to its specific structure and biological activities. Similar compounds include:

9-Oleoyl Hydroxy Stearic Acid: Another FAHFA with similar anti-inflammatory properties.

10-Oleoyl Hydroxy Stearic Acid: Known for its role in metabolic regulation.

11-Oleoyl Hydroxy Stearic Acid: Studied for its potential therapeutic effects in metabolic diseases

12-Oleoyl Hydroxy Stearic Acid stands out due to its high concentration in olive oil and its significant impact on obesity-induced inflammation and glucose homeostasis .

Properties

IUPAC Name |

12-[(Z)-octadec-9-enoyl]oxyoctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H68O4/c1-3-5-7-9-10-11-12-13-14-15-16-17-22-25-29-33-36(39)40-34(30-26-8-6-4-2)31-27-23-20-18-19-21-24-28-32-35(37)38/h13-14,34H,3-12,15-33H2,1-2H3,(H,37,38)/b14-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHJVQODRYVDAA-YPKPFQOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H68O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601247627 | |

| Record name | 11-Carboxy-1-hexylundecyl (9Z)-9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601247627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | FAHFA(18:1(9Z)/12-O-18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112105 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

101901-73-9 | |

| Record name | 11-Carboxy-1-hexylundecyl (9Z)-9-octadecenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101901-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Carboxy-1-hexylundecyl (9Z)-9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601247627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FAHFA(18:1(9Z)/12-O-18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112105 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Butanone, 3-[(2-hydroxyethyl)imino]- (9CI)](/img/new.no-structure.jpg)

![Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B593205.png)

![2-[1-Cyclohexyl-1-[1-cyclohexyl-1-(oxiran-2-yl)propoxy]propyl]oxirane;2-[[2-ethyl-1-[2-ethyl-1-(oxiran-2-ylmethyl)cyclohexyl]oxycyclohexyl]methyl]oxirane](/img/structure/B593215.png)